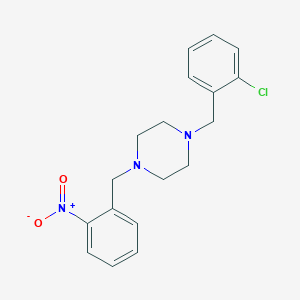
N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide, also known as DTMS, is a chemical compound that has shown great potential in scientific research. It is a sulfonamide-based ligand that has been used in various studies due to its unique chemical properties.
科学的研究の応用
N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide has been used in various scientific research applications. One of the most prominent uses of this compound is in the field of catalysis. This compound has been shown to be an effective ligand for various metal catalysts, including palladium, copper, and nickel. It has been used in the synthesis of various organic compounds, including aryl ketones, benzimidazoles, and pyridines.
This compound has also been used in the field of medicinal chemistry. It has been shown to have anti-tumor properties and has been used in the development of new cancer drugs. This compound has also been shown to have anti-inflammatory properties and has been used in the development of new anti-inflammatory drugs.
作用機序
The mechanism of action of N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide is not fully understood. However, it is believed that this compound acts as a chelating agent, forming complexes with metal ions. These metal complexes then undergo various chemical reactions, leading to the formation of new organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in mice and improve survival rates.
実験室実験の利点と制限
One of the main advantages of using N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide in lab experiments is its unique chemical properties. This compound is a versatile ligand that can be used in various chemical reactions. It is also relatively easy to synthesize, making it a cost-effective option for lab experiments.
One of the main limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide. One area of research is the development of new metal catalysts using this compound as a ligand. This could lead to the synthesis of new organic compounds with potential medicinal properties.
Another area of research is the development of new anti-inflammatory drugs using this compound. This compound has been shown to have anti-inflammatory properties, and further research could lead to the development of new drugs that are more effective than current treatments.
Finally, research could be conducted to better understand the mechanism of action of this compound. This could lead to a better understanding of its potential uses in various fields, including catalysis and medicinal chemistry.
Conclusion
In conclusion, this compound is a sulfonamide-based ligand that has shown great potential in scientific research. It has been used in various applications, including catalysis and medicinal chemistry. This compound has unique chemical properties that make it a versatile ligand, but it also has limitations that must be considered in lab experiments. Future research on this compound could lead to the development of new metal catalysts and anti-inflammatory drugs, as well as a better understanding of its mechanism of action.
合成法
N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide can be synthesized using a two-step procedure. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with sodium dithionite to form 4-methylbenzenesulfinate. The second step involves the reaction of 4-methylbenzenesulfinate with 1,3-dithiane-2-carboximidamide to form this compound. The overall yield of this synthesis method is around 60%.
特性
IUPAC Name |
N-(1,3-dithian-2-ylidene)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S3/c1-9-3-5-10(6-4-9)17(13,14)12-11-15-7-2-8-16-11/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCHQPJOVXSMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2SCCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)
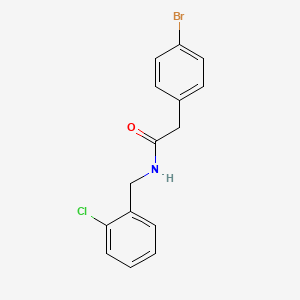

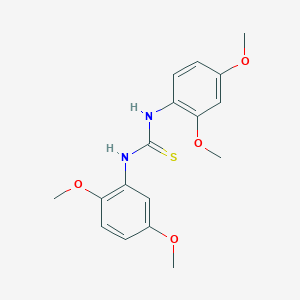
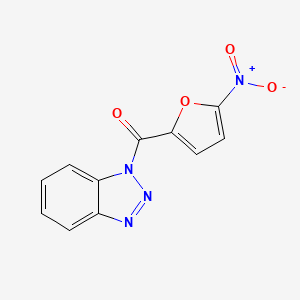

![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
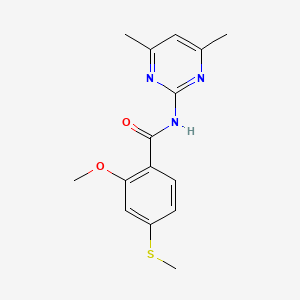
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)
![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)
